What are the physical properties of 12-Bromododec-1-ene
What are the physical properties of 12-Bromododec-1-ene
An In-depth Technical Guide to the Physical and Chemical Properties of 12-Bromododec-1-ene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 12-Bromododec-1-ene (CAS No. 99828-63-4). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical predictions with field-proven insights derived from analogous compounds. It covers core physicochemical properties, detailed spectroscopic analysis, established synthetic and purification protocols, safety and handling guidelines, and key applications. By explaining the causality behind the data and experimental procedures, this guide serves as an authoritative resource for utilizing this versatile bifunctional molecule in complex synthetic applications.
Introduction and Molecular Overview
12-Bromododec-1-ene is a bifunctional linear α-olefin featuring a terminal carbon-carbon double bond and a primary bromide at opposing ends of a C₁₀ alkyl chain. This unique architecture makes it an invaluable building block in organic synthesis, offering two distinct and orthogonally reactive sites. The terminal alkene is amenable to a wide range of transformations including polymerization, hydroboration, epoxidation, and click chemistry.[1] Concurrently, the primary alkyl bromide serves as a classic electrophile for nucleophilic substitution, enabling the introduction of diverse functional groups and the formation of Grignard reagents.[2]
This dual reactivity allows for the precise construction of complex molecular architectures, making it a key intermediate in the synthesis of surfactants, pharmaceutical linkers, and functionalized polymers.[1][3] This guide provides the core data necessary for its effective use and characterization in a research and development setting.
Molecular Structure and Identifiers
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IUPAC Name: 12-bromododec-1-ene
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SMILES: C=CCCCCCCCCCCBr[7]
Physicochemical Properties
Direct experimental data for 12-Bromododec-1-ene is not widely published. The following table summarizes key physical properties, combining predicted values from computational models with expert analysis based on structurally related compounds.
| Property | Value / Description | Source / Rationale |
| Appearance | Colorless to light yellow liquid. | [4][8] |
| Boiling Point | 270.2 ± 9.0 °C (Predicted at 760 mmHg). | [4][9] |
| Note: High molecular weight bromoalkanes are typically distilled under vacuum to prevent decomposition. The boiling point at 1 mmHg is estimated to be in the range of 110-125 °C. | Based on the boiling point of 1-dodecene (213.8 °C)[8] and vacuum distillation principles. | |
| Density | 1.052 ± 0.06 g/cm³ (Predicted at 20 °C). | [4][9] |
| Refractive Index (n_D²⁰) | ~1.46 - 1.47 (Estimated). | Rationale: The refractive index of the parent hydrocarbon, 1-dodecene, is 1.430.[10] The introduction of a heavy bromine atom significantly increases the refractive index. For comparison, the refractive index of 1-bromododecane is 1.458. A terminal double bond slightly increases this value. |
| Solubility | Insoluble in water. Soluble in common organic solvents such as diethyl ether, dichloromethane, THF, and ethanol. | [8] The long C₁₂ hydrophobic chain governs its solubility profile. |
| Storage | Store at 2-8°C, sealed in a dry, inert atmosphere. | [4][7] |
Spectroscopic Characterization for Structural Verification
No publicly available spectra for 12-Bromododec-1-ene currently exist. However, based on its structure and established spectroscopic principles, a detailed and reliable prediction of its spectral characteristics can be made. This section serves as a guide for researchers to verify the identity and purity of the compound upon synthesis or acquisition.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is the primary tool for confirming the structure. The key diagnostic signals are the vinyl protons of the terminal alkene and the triplet corresponding to the methylene group adjacent to the bromine atom.
| Proton Environment (Assignment) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-1 (CH₂=CH-) | 4.90 - 5.05 | Multiplet (ddt) | 2H | Terminal vinyl protons, deshielded by the double bond. |
| H-2 (CH₂=CH -) | 5.75 - 5.85 | Multiplet (ddt) | 1H | Internal vinyl proton, deshielded and coupled to H-1 and H-3. |
| H-12 (-CH₂-Br) | 3.40 | Triplet (t) | 2H | Methylene protons deshielded by the adjacent electronegative bromine atom. |
| H-3 (-CH₂-CH=CH₂) | 2.00 - 2.10 | Quartet (q) | 2H | Allylic protons, slightly deshielded by the double bond. |
| H-11 (-CH₂-CH₂Br) | 1.80 - 1.90 | Quintet (qn) | 2H | Methylene protons β to the bromine atom. |
| H-4 to H-10 (-(CH₂ )₇-) | 1.25 - 1.45 | Broad Multiplet | 14H | Bulk methylene protons of the long alkyl chain, overlapping in a complex signal. |
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, confirming the presence of all carbon atoms in unique chemical environments.
| Carbon Environment (Assignment) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C H₂=CH-) | 114.1 | Terminal sp² carbon of the alkene. |
| C-2 (CH₂=C H-) | 139.2 | Internal sp² carbon of the alkene. |
| C-12 (-C H₂-Br) | 34.0 | sp³ carbon directly attached to bromine, significantly deshielded. |
| C-11 (-C H₂-CH₂Br) | 32.8 | sp³ carbon β to the bromine atom. |
| C-3 (-C H₂-CH=CH₂) | 33.8 | Allylic sp³ carbon. |
| C-4 to C-10 (-(C H₂)₇-) | 28.1 - 29.6 | Bulk sp³ methylene carbons, appearing as a cluster of peaks. |
Predicted Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to confirm the presence of the key functional groups: the terminal alkene and the alkyl bromide.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkene C-H | =C-H Stretch | 3075 - 3085 | Medium |
| Alkyl C-H | -C-H Stretch | 2855 & 2925 | Strong |
| Alkene C=C | C=C Stretch | 1640 - 1645 | Medium |
| Alkene C-H Bend | =C-H Wag (Out-of-plane) | 910 & 990 | Strong |
| Alkyl C-Br | C-Br Stretch | 550 - 650 | Medium-Strong |
Synthesis and Purification Protocols
Recommended Synthesis: Appel-Type Bromination
A reliable and common method for the synthesis of 12-Bromododec-1-ene is the one-step bromination of the corresponding alcohol, dodec-11-en-1-ol, using an Appel-type reaction.[9] This reaction offers high yields and proceeds under mild conditions.
Reaction Scheme: dodec-11-en-1-ol + CBr₄ + PPh₃ → 12-Bromododec-1-ene + CHBr₃ + Ph₃PO
Caption: Synthesis workflow for 12-Bromododec-1-ene.
Detailed Experimental Protocol: [9]
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Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dodec-11-en-1-ol (1.0 eq) and carbon tetrabromide (1.1 eq) in anhydrous dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of PPh₃: Slowly add triphenylphosphine (1.1 eq) portion-wise to the stirred solution. Causality Note: This addition is exothermic; slow addition at 0 °C is crucial to control the reaction rate and prevent side reactions.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
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Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product is purified by flash column chromatography on silica gel, eluting with 100% hexanes to yield the pure 12-Bromododec-1-ene. Self-Validating System Note: The separation of the nonpolar product from the highly polar triphenylphosphine oxide byproduct is highly effective with this elution system.
Applications in Research and Drug Development
The bifunctional nature of 12-Bromododec-1-ene makes it a versatile tool for creating molecules with precise architectures.
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Linker Chemistry: It serves as a long-chain (C₁₂) linker, connecting a targeting moiety to a payload (e.g., a drug or a fluorescent tag). The bromide can be substituted by a thiol or amine from a biomolecule, while the alkene can be functionalized via methods like thiol-ene click chemistry for attachment to another component.
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Surface Modification: The alkene can be used to graft the molecule onto hydrogen-terminated silicon surfaces via hydrosilylation. The exposed bromide terminus then creates a functional surface that can be used for further chemical reactions, such as immobilizing proteins or catalysts.
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Polymer Synthesis: As an α-olefin, it can be copolymerized to introduce pendant alkyl bromide groups along a polymer backbone, which can then be post-functionalized.
Caption: Dual reactivity of 12-Bromododec-1-ene in synthesis.
Safety and Handling
12-Bromododec-1-ene should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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GHS Hazard Statements: [4]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Statements: [4]
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P261: Avoid breathing vapors.
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P280: Wear protective gloves, eye protection, and face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory.
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Handling: Avoid contact with skin, eyes, and clothing. Keep away from strong oxidizing agents.
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Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended) under an inert atmosphere to prevent degradation.[4][7]
Conclusion
12-Bromododec-1-ene is a highly useful bifunctional molecule in synthetic chemistry. While comprehensive experimental data on its physical properties is sparse in the public domain, this guide provides a robust framework for its use by combining predicted data with established chemical principles and protocols. The detailed spectroscopic predictions offer a reliable method for its structural confirmation, and the outlined synthetic and purification procedures provide a clear path to obtaining high-purity material. Its dual reactivity at the alkene and bromide termini ensures its continued application in the development of novel materials, complex drug conjugates, and functionalized surfaces.
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